5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a fused indenoquinoline core, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde typically involves multi-step reactions. One common method includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, leading to the formation of the indenoquinoline core . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Vilsmeier-Haack reaction or the Reimer-Tiemann reaction, which are well-suited for large-scale synthesis of quinoline derivatives . These methods are chosen for their efficiency and ability to produce high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline nitrogen or the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be further utilized in synthetic chemistry .
Scientific Research Applications
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anticancer properties, particularly in inhibiting cancer cell growth.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde involves its interaction with cellular DNA. It can intercalate into DNA strands, disrupting the replication and transcription processes, which is particularly useful in its anticancer activity . The compound may also affect the balance of intracellular reactive oxygen species, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Methylindolo[2,3-b]quinoline: Shares a similar core structure but lacks the phenyl and aldehyde groups.
11-Phenylindeno[2,3-b]quinoline: Similar structure but without the methyl and aldehyde groups.
Quinoline-3-carbaldehyde: A simpler quinoline derivative with an aldehyde group at a different position.
Uniqueness
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential anticancer activity make it a valuable compound for further research and development .
Properties
IUPAC Name |
5-methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO/c1-25-21-14-8-7-13-19(21)22(16-9-3-2-4-10-16)23-18-12-6-5-11-17(18)20(15-26)24(23)25/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQRNBWDDMFBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C1=C(C4=CC=CC=C43)C=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.